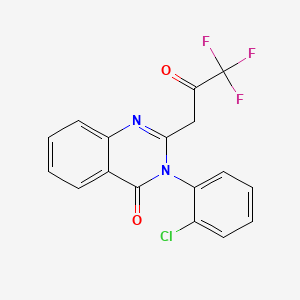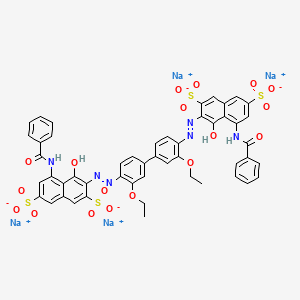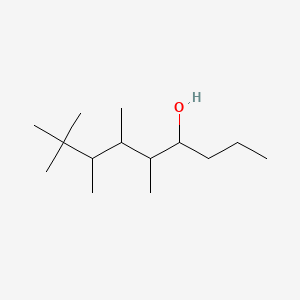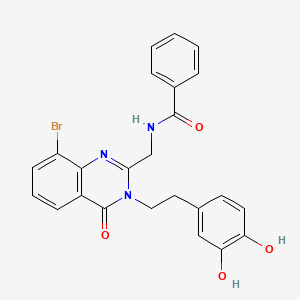
2-Chloroquinolin-8-ol;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc chloro-8-quinolinol typically involves the chlorination of 8-hydroxyquinoline. This can be achieved by reacting 8-hydroxyquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of zinc chloro-8-quinolinol involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc chloro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: 8-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Zinc chloro-8-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It has been studied for its antimicrobial and antifungal properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a component in various chemical sensors.
Wirkmechanismus
The primary mechanism of action of zinc chloro-8-quinolinol involves its ability to chelate metal ions. By binding to metal ions such as zinc and copper, it can disrupt metal-dependent biological processes. This chelation property is particularly useful in the treatment of diseases where metal ion dysregulation plays a role, such as Alzheimer’s disease. The compound can also inhibit the growth of microorganisms by interfering with their metal ion metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Chloro-8-hydroxyquinoline: A closely related compound with similar properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
Zinc chloro-8-quinolinol stands out due to its enhanced antimicrobial and antifungal properties compared to its parent compound, 8-hydroxyquinoline. The presence of the chlorine atom increases its efficacy in various applications, making it a valuable compound in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H6ClNOZn |
|---|---|
Molekulargewicht |
245.0 g/mol |
IUPAC-Name |
2-chloroquinolin-8-ol;zinc |
InChI |
InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H; |
InChI-Schlüssel |
GHIBVJFEWCTZQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)



![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)




![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)




